molecular formula C7H10N2O B2363090 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine CAS No. 1490079-58-7

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine

Cat. No.: B2363090
CAS No.: 1490079-58-7
M. Wt: 138.17
InChI Key: LLWBESVDTZOXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine is a heterocyclic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol This compound features a five-membered oxazole ring with a cyclopropyl group at the 4-position and a methyl group at the 5-position

Scientific Research Applications

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Oxazole derivatives, such as 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine, have been gaining attention in recent years due to their wide spectrum of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with 2-bromo-3-methylbutyronitrile, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-5-methyl-1,3-oxazole: Lacks the amine group at the 2-position.

    5-Methyl-1,3-oxazol-2-amine: Lacks the cyclopropyl group at the 4-position.

    4-Cyclopropyl-1,3-oxazol-2-amine: Lacks the methyl group at the 5-position.

Uniqueness

4-Cyclopropyl-5-methyl-1,3-oxazol-2-amine is unique due to the presence of both cyclopropyl and methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .

Properties

IUPAC Name

4-cyclopropyl-5-methyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-6(5-2-3-5)9-7(8)10-4/h5H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWBESVDTZOXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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